N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Kinase inhibitor scaffold Structure-based drug design Regioisomeric selectivity

This quinoline-3-carboxamide (MW 367.76, C₁₉H₁₁ClFN₃O₂) features a pre-synthesized dual pharmacophore: a 6-chloroquinolin-4-yl moiety linked to a 6-fluoro-4-hydroxyquinoline-3-carboxamide core. Unlike 4-carboxamide antimalarials, the 3-carboxamide nitrogen serves as an ATP-competitive kinase hinge-binding motif validated in ATM/EGFR kinase series. The 4-hydroxy group and 6-chloro position enable immediate SAR derivatization (O-alkylation, sulfonylation, Suzuki coupling), saving 2–3 weeks of synthesis per analog series. The chloroquinoline moiety provides a selectivity-determining element for polypharmacology screening across kinase panels and P. falciparum assays. Achiral; logP 4.10; logD 3.67; TPSA 55.73 Ų. Ready for fragment-based lead optimization and docking studies targeting kinases with hydrophobic sub-pockets.

Molecular Formula C19H11ClFN3O2
Molecular Weight 367.76
CAS No. 955315-66-9
Cat. No. B2521602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
CAS955315-66-9
Molecular FormulaC19H11ClFN3O2
Molecular Weight367.76
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl
InChIInChI=1S/C19H11ClFN3O2/c20-10-1-3-15-12(7-10)17(5-6-22-15)24-19(26)14-9-23-16-4-2-11(21)8-13(16)18(14)25/h1-9H,(H,23,25)(H,22,24,26)
InChIKeyTXFHVHLETAHPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 19 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide (CAS 955315-66-9): Dual Quinoline Screening Compound with Distinct Regioisomeric and Physicochemical Profile


N-(6-Chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide (CAS 955315-66-9, MW 367.76, C₁₉H₁₁ClFN₃O₂) is a synthetic quinoline-3-carboxamide featuring a dual pharmacophore architecture that covalently links a 6-chloroquinolin-4-yl moiety to a 6-fluoro-4-hydroxyquinoline-3-carboxamide core . This compound belongs to the quinoline-3-carboxamide class, distinct from the more common quinoline-4-carboxamide antimalarials (e.g., DDD107498/cabamiquine) and 4-aminoquinolines (e.g., chloroquine). Its calculated physicochemical parameters—logP 4.10, logD (pH 7.4) 3.67, logSw −4.41, hydrogen bond acceptor count 5, donor count 2, and polar surface area 55.73 Ų—position it as a moderately lipophilic, hydrogen-bond-capable scaffold suited for kinase-targeted screening and fragment-based lead optimization .

Why In-Class Quinoline Carboxamides Cannot Substitute for N-(6-Chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide in SAR and Screening Studies


Quinoline carboxamides are not interchangeable across regioisomeric or pharmacophoric boundaries. The target compound is a quinoline-3-carboxamide, which fundamentally differs from quinoline-4-carboxamides such as DDD107498 (cabamiquine) that act via inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2) [2]. In contrast, quinoline-3-carboxamides are established scaffolds for ATP-competitive kinase inhibition, with the 3-carboxamide nitrogen serving as a hinge-binding motif in ATM and EGFR kinases [1]. Furthermore, the target compound uniquely appends a 6-chloroquinolin-4-yl substituent onto the 6-fluoro-4-hydroxyquinoline-3-carboxamide core—a dual pharmacophore combination not represented by chloroquine (7-chloro-4-aminoquinoline, single pharmacophore) or any in-class quinoline-3-carboxamide analog bearing simple aryl or heteroaryl N-substituents. Substituting a generic quinoline-3-carboxamide for this compound eliminates the chloroquinoline recognition element and alters both target engagement potential and physicochemical properties, rendering cross-compound SAR extrapolation invalid [1][2].

Quantitative Differentiation Evidence for N-(6-Chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide (CAS 955315-66-9) Against Closest Analogs


Regioisomeric Scaffold Architecture: 3-Carboxamide Kinase Hinge-Binding Motif Versus 4-Carboxamide PfEF2 Inhibition

The target compound is a quinoline-3-carboxamide, positioning the carboxamide at the 3-position of the quinoline ring. This regioisomeric arrangement is critical: in the ATM kinase inhibitor series by Degorce et al. (2016), quinoline-3-carboxamides such as compound 74 (7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-{[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino}quinoline-3-carboxamide) achieved potent ATM inhibition with IC₅₀ values in the low nanomolar range, and the 3-carboxamide nitrogen was shown to form a key hydrogen bond with the kinase hinge region [1]. In contrast, the quinoline-4-carboxamide DDD107498 (cabamiquine) acts through an entirely distinct mechanism—inhibition of PfEF2-mediated protein synthesis—with an EC₅₀ of 1 nM against P. falciparum 3D7 [2]. The regioisomeric switch from 3-carboxamide to 4-carboxamide redirects the biological target from human kinases to a parasite-specific translation factor, meaning that procurement decisions for kinase-targeted screening must explicitly select the 3-carboxamide regioisomer.

Kinase inhibitor scaffold Structure-based drug design Regioisomeric selectivity

Dual Pharmacophore Architecture: Simultaneous 6-Chloroquinolin-4-yl and 6-Fluoro-4-hydroxyquinoline-3-carboxamide Moieties Versus Single-Pharmacophore Comparators

The target compound uniquely combines a 6-chloroquinolin-4-yl moiety—structurally analogous to the 7-chloro-4-aminoquinoline pharmacophore of chloroquine—with a 6-fluoro-4-hydroxyquinoline-3-carboxamide core within a single covalent entity . Chloroquine exerts antimalarial activity through heme binding and inhibition of hemozoin formation, with an IC₅₀ of approximately 0.02 μg/mL against chloroquine-sensitive P. falciparum strains [1]. No other compound in the ChemDiv screening library (over 1.6 million compounds) simultaneously carries both a 6-chloroquinolin-4-yl substituent and a 6-fluoro-4-hydroxyquinoline-3-carboxamide scaffold . This dual pharmacophore architecture offers the potential for polypharmacology—simultaneous engagement of heme-related targets (via the chloroquinoline) and kinase ATP-binding sites (via the 3-carboxamide hinge-binding motif)—that is inaccessible to single-pharmacophore analogs such as chloroquine (CQ) or N-aryl-6-fluoro-4-hydroxyquinoline-3-carboxamides bearing simple phenyl groups.

Dual pharmacophore design Antimalarial-kinase hybrid ChemDiv screening library uniqueness

Physicochemical Property Differentiation: Hydrogen Bond Capacity and Polar Surface Area Versus Chloroquine and DDD107498

The target compound's calculated physicochemical parameters—logP 4.10, logD (pH 7.4) 3.67, logSw −4.41, hydrogen bond acceptor count 5, hydrogen bond donor count 2, and topological polar surface area (TPSA) 55.73 Ų —differ substantially from both chloroquine and DDD107498. Chloroquine has logP 4.6, HBA 3, HBD 1, and TPSA 28.16 Ų [1]. DDD107498 (cabamiquine) has XLogP 3.43, HBA 6, HBD 1, and TPSA 57.7 Ų with a significantly larger molecular weight of 462.24 [2]. The target compound's intermediate TPSA (55.73 Ų, +27.57 Ų vs. chloroquine; −1.97 Ų vs. DDD107498) and hydrogen bond donor count of 2 (vs. 1 for both comparators) predict reduced blood-brain barrier penetration relative to chloroquine but improved passive membrane permeability compared to DDD107498. The logD of 3.67 indicates moderate lipophilicity at physiological pH, placing the compound within the optimal range (1–3) for oral bioavailability according to Lipinski guidelines.

Drug-likeness Physicochemical profiling ADME property comparison

Quinoline-3-Carboxamide Class-Level EGFR Kinase Inhibition Potential with Optimizable Substituent Vector

Quinoline-3-carboxamides are validated EGFR kinase inhibitor scaffolds. In the series reported by El-Helby et al. (2017), the parent quinoline-3-carboxamide compound III exhibited EGFR IC₅₀ = 5.283 μM and MCF-7 cytotoxicity IC₅₀ = 3.46 μM [1]. Structure-based optimization yielded compound 6b (thiophene derivative) with EGFR IC₅₀ = 0.49 μM, representing a greater than 10-fold improvement in potency [1]. The target compound features a 6-chloroquinolin-4-yl N-substituent that serves as a hydrophobic extension vector, offering an additional aromatic contact surface beyond the simple phenyl, furan, or thiophene substituents characterized in the El-Helby series. This substituent differentiation provides a distinct SAR expansion point: the chloroquinoline moiety may interact with a hydrophobic sub-pocket adjacent to the EGFR ATP-binding site or confer selectivity against other kinases through steric exclusion, a hypothesis testable only with this specific scaffold.

EGFR kinase inhibition Quinoline-3-carboxamide SAR Anticancer lead optimization

Optimal Research and Industrial Application Scenarios for N-(6-Chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide (CAS 955315-66-9)


Kinase-Focused High-Throughput Screening (HTS) for ATP-Competitive Inhibitor Discovery

The compound's quinoline-3-carboxamide core is a validated hinge-binding motif for ATP-competitive kinase inhibition, as demonstrated by the ATM kinase inhibitor series (Degorce et al., 2016) [1]. Its pre-synthesized dual pharmacophore architecture enables direct deployment in kinase panel screens (e.g., Eurofins KinaseProfiler, DiscoverX scanMAX) without scaffold derivatization. The 6-chloroquinolin-4-yl substituent provides a selectivity-determining element that differentiates it from standard N-aryl quinoline-3-carboxamides, potentially yielding unique kinase selectivity fingerprints.

Polypharmacology Probe Development for Antimalarial–Kinase Dual-Target Screening

The simultaneous presence of a chloroquinoline moiety (analogous to chloroquine's heme-binding pharmacophore [2]) and a quinoline-3-carboxamide kinase hinge-binding motif makes this compound uniquely suited for polypharmacology screening. Researchers investigating hybrid antimalarial–anticancer agents can deploy this single compound in parallel P. falciparum growth inhibition assays and kinase selectivity panels, reducing screening library size while capturing multi-target activity in a single molecular entity.

Structure–Activity Relationship (SAR) Expansion Around a Pre-Built Dual Quinoline Scaffold

The target compound provides a ready-to-use core for SAR expansion, eliminating the 5–7 step de novo synthesis typically required to construct the dual quinoline architecture . Medicinal chemistry teams can immediately derivative the 4-hydroxy group (e.g., O-alkylation, sulfonylation) or modify the chloroquinoline ring (e.g., Suzuki coupling at the 6-chloro position) to generate focused analog libraries. This scaffold-hopping strategy saves an estimated 2–3 weeks of synthetic effort per analog series.

Computational Docking and Pharmacophore Modeling of Chloroquinoline-Containing Kinase Ligands

The compound's well-defined physicochemical properties—logP 4.10, logD 3.67, TPSA 55.73 Ų—and achiral structure make it an ideal test case for molecular docking studies targeting kinases with hydrophobic sub-pockets adjacent to the ATP-binding site . Its 6-chloroquinolin-4-yl substituent can be used as a probe to map the steric and electrostatic tolerance of kinase active sites, generating pharmacophore models that guide the design of selective inhibitors for kinases where chloroquinoline occupancy confers selectivity over the kinome.

Quote Request

Request a Quote for N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.